molecular formula C8H4O3S2 B611490 Tropodithietic acid CAS No. 750590-18-2

Tropodithietic acid

Cat. No. B611490
M. Wt: 212.237
InChI Key: BLFCMITWMARUSM-UHFFFAOYSA-N
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Description

Tropodithietic acid (TDA) is a tropolone derivative produced by marine bacteria such as Phaeobacter piscinae, Phaeobacter inhibens, and Phaeobacter gallaeciensis . Its structure is composed of a dithiete moiety fused to tropone-2-carboxylic acid .


Synthesis Analysis

The biosynthesis of TDA was investigated using a combinatorial approach of feeding experiments, gene knockouts, and bioinformatic analyses . The mechanism of sulfur introduction is distinct from known mechanisms in holomycin, thiomarinol A, and gliotoxin biosynthesis . The biosynthesis of TDA by Phaeobacter inhibens grown on micro-structured polymeric surfaces in micro-fluidic flow-cells has also been investigated .


Molecular Structure Analysis

TDA has a molecular formula of C8H4O3S2 . Its structure is composed of a dithiete moiety fused to tropone-2-carboxylic acid .


Chemical Reactions Analysis

The formation of biofilms on three surface topographies; hexagonal micro-pit-arrays, hexagonal micro-pillar-arrays, and planar references have been investigated . The biomass on these surfaces is measured by a non-invasive confocal microscopy 3D imaging technique, and the corresponding TDA production is monitored by liquid chromatography mass spectrometry (LC-MS) in samples collected from the outlets of the microfluidic channels .


Physical And Chemical Properties Analysis

TDA has an average mass of 212.246 Da and a monoisotopic mass of 211.960190 Da . It has a molar mass of 212.24 g·mol−1 .

Scientific Research Applications

Antibacterial Properties and Iron Dependency

Tropodithietic acid (TDA) is an antibacterial compound produced by certain marine bacteria, such as Phaeobacter and Ruegeria species. It's noteworthy that the production of TDA is heavily influenced by the presence of iron. D’Alvise et al. (2015) found that high concentrations of ferric citrate or other iron sources were required for the production of antibacterially active TDA. This study also discovered a noninhibitory TDA analog produced under low-iron conditions, which converts to TDA when the pH is lowered, suggesting an intricate relationship between TDA, iron availability, and pH levels in marine environments (D’Alvise, Phippen, Nielsen, & Gram, 2015).

Role in Bacterial Tropone Biosynthesis

Tropodithietic acid is part of a group of bacterial tropone natural products, which include tropolone and roseobacticides. Duan et al. (2021) showed that the biosynthesis of these compounds, including TDA, depends on a shunt product from aerobic CoA-dependent phenylacetic acid catabolism. This discovery adds a new layer to our understanding of bacterial secondary metabolite production, highlighting the metabolic complexity and ecological significance of TDA in marine symbiotic interactions (Duan, Toplak, Hou, Brock, Dickschat, & Teufel, 2021).

Ecological Role and Biotechnological Potential

Tropodithietic acid, as a non-benzene aromatic compound, plays a significant role in terrestrial and marine environments. It functions as an antibiotic, algaecide, or quorum sensing signal, often in symbiotic interactions with marine invertebrates. Duan et al. (2020) emphasize the ecological importance and potential biotechnological applications of TDA, noting its potent bioactivities and slow development of bacterial resistance (Duan, Petzold, Saleem-Batcha, & Teufel, 2020).

Probiotic Potential in Aquaculture

Research on the global occurrence and heterogeneity of the Ruegeria mobilis species, which produce TDA, suggests potential probiotic applications in marine aquaculture. Sonnenschein et al. (2016) investigated the diversity of TDA-producing R. mobilis strains and their probiotic potential due to the inhibition of fish pathogens. This study highlights TDA's role in promoting marine aquaculture health and offers insights into the global distribution and genetic diversity of TDA-producing bacteria (Sonnenschein, Nielsen, D’Alvise, Porsby, Melchiorsen, Heilmann, Kalatzis, López-Pérez, Bunk, Spröer, Middelboe, & Gram, 2016).

Cytotoxic Effects and Potential Therapeutic Applications

Despite its antibacterial properties, TDA's effects on mammalian cells have raised concerns. Wichmann et al. (2015) found that TDA exhibited cytotoxic effects on mammalian neuronal and glial cells at specific concentrations, causing morphological changes and cell death. These findings suggest the need for caution in potential non-marine applications of TDA and highlight the importance of understanding its broader biological impacts (Wichmann, Vocke, Brinkhoff, Simon, & Richter-Landsberg, 2015).

Safety And Hazards

TDA has been labeled with a signal word “Warning” and hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Improving conditions for the formation of biofilm and TDA-synthesis is a promising avenue for biocontrol in aquaculture . The findings highlight the potential for optimized micro-structured surfaces to maintain biofilms of probiotic bacteria for sustainable aquacultures .

properties

IUPAC Name

3-oxo-8,9-dithiabicyclo[5.2.0]nona-1,4,6-triene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4O3S2/c9-4-2-1-3-5-7(13-12-5)6(4)8(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFCMITWMARUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(=C2C(=C1)SS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601336703
Record name Tropodithietic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tropodithietic acid

CAS RN

750590-18-2
Record name Tropodithietic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 750590-18-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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